molecular formula C9H5Cl2N B3217750 3,8-Dichloroisoquinoline CAS No. 1184843-27-3

3,8-Dichloroisoquinoline

Cat. No. B3217750
CAS RN: 1184843-27-3
M. Wt: 198.05 g/mol
InChI Key: MZTDDGSXLMDFKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloroisoquinoline compounds involves various chemical reactions. For instance, 1,3-dichloroisoquinoline undergoes Pd (PPh3)4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . The synthesis of 3,8-dichloroisoquinoline involves reaction with hydrogen chloride and sodium nitrite in water at 0 - 20°C for over 6 hours .


Molecular Structure Analysis

The molecular structure of 3,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound with two chlorine atoms attached at the 3rd and 8th positions . The molecular weight is 198.05 .

Safety and Hazards

The safety data sheet for 1,3-dichloroisoquinoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3,8-Dichloroisoquinoline could be influenced by various environmental factors These could include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues

properties

IUPAC Name

3,8-dichloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTDDGSXLMDFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dichloroisoquinoline

Synthesis routes and methods

Procedure details

8-Chloroisoquinolin-3-amine (724 mg, 4.05 mmol) was suspended in 10 M HCl and cooled to 0° C. Sodium nitrite (336 mg, 4.86 mmol) was added in portions over 10 minutes. The reaction mixture was stirred for 2 hours, slowly warming to room temperature over an additional 1 hour. After 3 hours, the mixture was poured cautiously into saturated sodium bicarbonate solution, and extracted into ethyl acetate. The organic extract was washed with brine, dried (Na2SO4) and concentrated. Flash chromatography on silica, eluting with dichloromethane, gave the title compound as a white solid (362 mg, 1.83 mmol, 45%). 1H NMR (d6-DMSO, 400 MHz) δ 9.40 (br t, 1H, J=0.8 Hz), 8.20 (br s, 1H), 8.00-7.98 (m, 1H), 7.88-7.81 (m, 2H). LCMS (3) Rt=2.49 min; m/z (ESI+) 198 (MH+).
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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